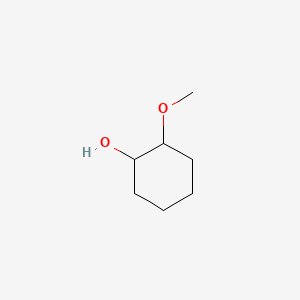
tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate, also known as TBTMC, is a small organic molecule with a wide range of applications. It is a colorless solid with a molecular weight of 248.3 g/mol. TBTMC is used in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and other molecules with biological activities. It is also used in the preparation of other organic compounds, such as esters, amides, and ethers. TBTMC has been studied for its potential to act as a building block for the synthesis of novel compounds with interesting biological activities.
作用机制
Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate is an organic molecule that can act as a building block for the synthesis of novel compounds with interesting biological activities. It has been shown to act as a nucleophile in the Mitsunobu reaction, and as an electrophile in the Wittig reaction. In the Grignard reaction, tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate acts as a nucleophile, and the reaction occurs through a series of steps involving the formation of a Grignard reagent, a carbocation intermediate, and a carbanion intermediate.
Biochemical and Physiological Effects
tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate has been studied for its potential to act as a building block for the synthesis of novel compounds with interesting biological activities. It has been shown to have potential therapeutic applications in the inhibition of the enzyme thymidylate synthase, which is involved in the synthesis of thymidine, a precursor of DNA. It has also been studied for its potential to act as an herbicide or insecticide.
实验室实验的优点和局限性
Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate is a small organic molecule that is relatively easy to synthesize in the laboratory. It is also relatively inexpensive and widely available. However, it is not as stable as some other organic molecules, and is therefore more prone to decomposition and oxidation.
未来方向
There are a number of potential future directions for research on tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate. One potential direction is the development of novel compounds with interesting biological activities. Another potential direction is the development of compounds with potential therapeutic applications, such as inhibitors of thymidylate synthase. Additionally, further research could be conducted on the potential of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate to act as an herbicide or insecticide. Finally, research could be conducted on the optimization of the synthesis of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate in the laboratory.
合成方法
Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate can be synthesized using a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Grignard reaction. The Mitsunobu reaction is the most common method for the synthesis of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate, and involves the reaction of a phosphonate ester with an alcohol in the presence of a base. The Wittig reaction is another common method for the synthesis of tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate, and involves the reaction of a phosphonium salt with an aldehyde or ketone in the presence of a base. The Grignard reaction can also be used to synthesize tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate, and involves the reaction of a Grignard reagent with a carbonyl compound in the presence of a base.
科学研究应用
Tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other molecules with biological activities. It has also been used in the synthesis of novel compounds with interesting biological activities. tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate has been used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of the enzyme thymidylate synthase. It has also been used in the synthesis of compounds with potential agrochemical applications, such as herbicides and insecticides.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate involves the reaction of tert-butyl 4-mercaptothiomorpholine-1,1-dioxide with ethyl oxalyl chloride in the presence of a base.", "Starting Materials": [ "tert-butyl 4-mercaptothiomorpholine-1,1-dioxide", "ethyl oxalyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl 4-mercaptothiomorpholine-1,1-dioxide to a solution of ethyl oxalyl chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate as a white solid." ] } | |
CAS 编号 |
2126160-58-3 |
产品名称 |
tert-butyl 1,1-dioxo-2-(2-oxoethyl)-1lambda6-thiomorpholine-4-carboxylate |
分子式 |
C11H19NO5S |
分子量 |
277.3 |
纯度 |
75 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



